molecular formula C28H52O12 B12643310 Sucrose, 1-palmitate CAS No. 854374-08-6

Sucrose, 1-palmitate

Cat. No.: B12643310
CAS No.: 854374-08-6
M. Wt: 580.7 g/mol
InChI Key: AFSXLKNKVRSBMP-ZRVLSRDKSA-N
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Description

Sucrose, 1-palmitate: is a fatty acid ester derived from sucrose and palmitic acid. It is a non-ionic surfactant widely used in the food, cosmetic, and pharmaceutical industries due to its emulsifying, dispersing, and stabilizing properties. The compound is known for its biodegradability and non-toxicity, making it an environmentally friendly option for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose, 1-palmitate can be synthesized through the esterification of sucrose with palmitic acid. This reaction typically occurs under alkaline conditions, using catalysts such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures, usually around 90°C, in the presence of solvents like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The process may include the use of continuous reactors to ensure consistent product quality. Enzymatic methods using lipases have also been explored for the production of sucrose esters, offering a more environmentally friendly alternative to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Sucrose, 1-palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sucrose, 1-palmitate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sucrose, 1-palmitate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures. The compound interacts with lipid membranes, facilitating the transport of active ingredients across biological barriers .

Comparison with Similar Compounds

  • Sucrose monolaurate
  • Sucrose monostearate
  • Sucrose monooleate

Comparison: Sucrose, 1-palmitate is unique due to its specific fatty acid moiety, palmitic acid, which imparts distinct physical and chemical properties. Compared to sucrose monolaurate and sucrose monooleate, this compound has a higher melting point and different hydrophilic-lipophilic balance, making it suitable for specific applications in food and pharmaceutical formulations. Its biodegradability and non-toxicity are common features shared with other sucrose esters .

Properties

CAS No.

854374-08-6

Molecular Formula

C28H52O12

Molecular Weight

580.7 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-18-28(26(36)23(33)20(17-30)39-28)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1

InChI Key

AFSXLKNKVRSBMP-ZRVLSRDKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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